sodium;2-sulfanylethanesulfonate

Description

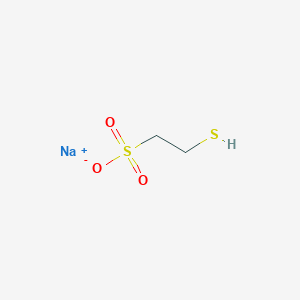

Sodium 2-sulfanylethanesulfonate (IUPAC name), commonly known as MESNA, is an organosulfur compound with the molecular formula C₂H₅NaO₃S₂ (molecular weight: 164.17 g/mol) and CAS number 19767-45-4 . It consists of a sulfhydryl (-SH) group and a sulfonate (-SO₃⁻) moiety linked by an ethane chain. MESNA is highly water-soluble due to its ionic sulfonate group, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

sodium;2-sulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGTZOOQQBDUSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Acceleration with Sodium Bromide

The use of NaBr at multiple stages distinguishes modern syntheses from historical methods. In the alkylation step, NaBr enhances the nucleophilicity of sulfite ions, while in the thiourea reaction, it stabilizes transition states. This dual functionality reduces overall reaction time by 85% and improves yield consistency (Table 1).

Table 1: Comparative Performance of NaBr-Catalyzed vs. Traditional Methods

| Parameter | Traditional Method | NaBr-Catalyzed Method |

|---|---|---|

| Reaction Time (Alkylation) | 72 hours | 10–12 hours |

| Thiourea Reaction Yield | 60–70% | 73–83% |

| Final Product Purity | 85–90% | 95–98% |

Solvent Recycling and Waste Management

Ethanol recovery via rotary evaporation reduces raw material costs by 30–40%. Inorganic byproducts (NaCl, Na₂SO₄) are removed via filtration, leaving no hazardous waste. The patent notes that recycled ethanol retains sufficient purity for reuse without additional purification, further enhancing cost-efficiency.

Challenges and Mitigation Strategies

Oxidation Prevention

The sulfhydryl group’s susceptibility to oxidation necessitates strict inert conditions. Nitrogen or argon atmospheres are maintained during ammonolysis, ion exchange, and neutralization. Example 5 of the patent demonstrates that omitting inert gas reduces yields to 65–70% due to disulfide formation.

Scalability and Industrial Adaptation

Batch processes described in the patent are scalable to multi-kilogram production. Pilot-scale trials achieved 88.8% yield in the alkylation step using 15.24 moles of 1,2-dichloroethane, confirming industrial viability . Continuous distillation systems for ethanol recovery further enhance throughput.

Chemical Reactions Analysis

Types of Reactions: Acetyl-6-formylpterin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products: The major products formed from these reactions include various pteridine derivatives with modified functional groups, enhancing their biological activity and stability.

Scientific Research Applications

Chemotherapy Adjuvant

Mesna is primarily used in conjunction with the chemotherapeutic agents cyclophosphamide and ifosfamide to mitigate the risk of hemorrhagic cystitis and hematuria. These agents can produce toxic metabolites, such as acrolein, which can damage the bladder lining. Mesna works by:

- Mechanism of Action : Mesna reacts with these toxic metabolites through a Michael addition reaction, effectively detoxifying them and facilitating their excretion via urine .

Gastrointestinal Protection

Recent studies have explored the use of Mesna in protecting against gastrointestinal tract injuries induced by ionizing radiation. A notable patent describes its application in preventing gastrointestinal damage when administered before, during, or after radiation therapy .

Clinical Efficacy in Chemotherapy

A clinical study involving patients undergoing treatment for cervical cancer demonstrated that Mesna significantly reduced the incidence of bladder toxicity associated with ifosfamide administration .

| Study | Treatment Group | Outcome |

|---|---|---|

| Kumar et al. | Ifosfamide + Mesna | Reduced hematuria incidence |

| Shusterman et al. | Radiation + Mesna | Prevented gastrointestinal injury |

Use in Radiation Therapy

A study highlighted the effectiveness of rectally administered Mesna for treating colitis induced by trinitrobenzene sulfonic acid in a rat model, suggesting potential applications in human gastrointestinal protection during radiation therapy .

Mechanisms Underlying Therapeutic Effects

The therapeutic effects of Mesna are attributed to its ability to:

- Detoxify Urotoxic Metabolites : By forming non-toxic conjugates with harmful metabolites.

- Enhance Urinary Excretion : Increasing the excretion of cysteine and other metabolites helps reduce systemic toxicity .

Safety and Side Effects

While generally well-tolerated, Mesna may cause side effects such as headache, vomiting, and allergic reactions in some patients . Its safety profile during pregnancy remains under investigation.

Future Perspectives and Research Directions

Ongoing research aims to expand the applications of Mesna beyond chemotherapy adjuvancy to include broader protective roles in various medical treatments involving oxidative stress and tissue injury.

Mechanism of Action

The mechanism of action of Acetyl-6-formylpterin involves its interaction with molecular targets such as MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells. This interaction plays a crucial role in immune response modulation and has potential therapeutic implications .

Comparison with Similar Compounds

N-Acetylcysteine (NAC)

Molecular Formula: C₅H₉NO₃S (MW: 163.19 g/mol).

Structural Difference : NAC lacks the sulfonate group, reducing its polarity compared to MESNA .

Fursultiamine

Molecular Formula : C₁₇H₂₆N₈O₃S₂ (MW: 454.57 g/mol).

Functional Contrast : Fursultiamine’s disulfide bond enables thiamine transport, while MESNA’s sulfhydryl group directly neutralizes toxins .

Sodium Naphthalene-2-Sulphonate

Molecular Formula : C₁₀H₇NaO₃S (MW: 230.21 g/mol).

Key Difference : The naphthalene ring in sodium naphthalene-2-sulphonate enhances hydrophobicity, limiting its use in biological systems compared to MESNA .

2-Hydroxyethanesulfonate

Molecular Formula : C₂H₅NaO₄S (MW: 156.11 g/mol).

Contrast : Replacement of MESNA’s sulfhydryl with a hydroxyl group eliminates antioxidant activity, limiting therapeutic utility .

Spectrophotometric Analysis of MESNA

A 2015 study validated a spectrophotometric method for MESNA quantification in pharmaceuticals:

Fluorescence Quenching

MESNA’s quantum yield (0.02) is lower than fluorophore-tagged proteins (e.g., DCC-PfSSB: 0.11), indicating quenching in free states .

Clinical Efficacy in HSCT

MESNA reduced hemorrhagic cystitis incidence to <5% in allogeneic hematopoietic stem cell transplantation (HSCT) patients receiving cyclophosphamide .

Q & A

Q. What is the mechanism by which MESNA disrupts disulfide bonds in biological systems?

MESNA acts as a thiol compound that cleaves disulfide bonds between polypeptide chains, softening connective tissue by dissolving covalent linkages. This property is leveraged in surgical procedures to facilitate blunt dissection, reduce bleeding, and minimize tissue damage. Experimental validation involves submucosal injection followed by histological analysis of tissue separation efficiency .

Q. How can MESNA be quantified in pharmaceutical preparations using spectrophotometry?

A redox-based method couples MESNA with potassium iodate in acidic conditions, generating iodine that oxidizes leucocrystal violet to crystal violet dye. Absorbance is measured at 590 nm (pH 4.1), with a linear range of 0.2–2.0 µg/mL, molar absorptivity of 6.98 × 10⁴ L/mol·cm, and detection limit of 0.10 µg/mL .

Q. What is the role of MESNA in protein cyclization workflows?

MESNA initiates intein cleavage in fusion proteins, enabling site-specific cyclization. Purified proteins (e.g., SUMO-cycRGD-mCh-X-P16p-intein-CBD-His7) are treated with 100 mM MESNA and tris(2-carboxyethyl) phosphine (TCEP) to promote thiol-mediated cyclization. Purity is verified via SDS-PAGE, and cyclization efficiency is monitored by mass spectrometry .

Advanced Research Questions

Q. How does site-specific antibody conjugation using MESNA compare to cysteamine cleavage in binding affinity?

MESNA cleavage leaves a non-functional sulfonate group, enabling random conjugation via NHS chemistry, whereas cysteamine retains a thiol for site-specific maleimide coupling. Binding affinity (Kd) for site-specific conjugates (29 nM) is significantly tighter than random conjugates (98 nM, p = 0.008), as shown in equilibrium binding assays on A431 cells under non-internalizing conditions .

Q. Why is MESNA less effective than trimethylphosphine (TMP) in disulfide bond reduction for synthetic chemistry?

MESNA and 2-mercaptoethanol show incomplete reduction of disulfide bonds in aqueous buffer (pH 7.5), whereas 8 equivalents of TMP achieve full reduction. Optimization studies reveal TMP’s superiority in maintaining reaction efficiency and scalability, critical for µg-to-mg scale syntheses .

Q. How do sulfhydryl-bearing polymers outperform MESNA in acrolein cytoprotection?

Block copolymers with sulfhydryl groups exhibit superior acrolein scavenging compared to MESNA, the current clinical standard. Cytoprotection is quantified via cell viability assays under cyclophosphamide-induced toxicity, with polymers showing enhanced binding kinetics and reduced urothelial damage .

Methodological Considerations

Q. How can researchers resolve contradictions in MESNA’s fluorescence quenching properties?

In fluorescence-based biosensors, MESNA-linked fluorophores exhibit a quantum yield of 0.02, lower than the 0.11 yield observed in protein-ssDNA complexes. This suggests context-dependent quenching, necessitating controlled experiments comparing free fluorophores vs. protein-bound systems under identical buffer conditions (e.g., high salt, pH 8.0) .

Q. What experimental controls are critical when using MESNA in reducing environments?

Include TCEP or TMP as positive controls for disulfide reduction, and validate MESNA’s activity via SDS-PAGE or mass spectrometry. For conjugation studies, compare site-specific (cysteamine) and random (MESNA) labeling to assess functional impacts on binding or stability .

Key Recommendations for Experimental Design

- For tissue dissection studies, use 10–20 mg/mL MESNA injected submucosally to optimize connective tissue softening .

- In spectrophotometric assays, maintain pH 4.1 ± 0.1 to ensure stable crystal violet absorbance .

- For protein cyclization, combine MESNA with TCEP to enhance thiol reactivity and cyclization yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.